Cas no 57323-06-5 ((Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol)

57323-06-5 structure
Nom du produit:(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol
(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
- (Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol
- (Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol
- (Z)-4-[(TETRAHYDRO-2H-PYRAN-2-YL)OXY]-2-BUTEN-1-OL
- (2Z)-4-(oxan-2-yloxy)but-2-en-1-ol
- (2Z)-4-(tetrahydropyran-2-yloxy)but-2-en-1-ol
- (Z)
- (Z)-4-(3,4,5,6-tetrahydropyran-2H-yloxy)but-2-en-1-ol
- (Z)-4-(tetrahydro-2H-pyran-2-yloxy)but-2-en-1-ol
- (Z)-4-[(TETRAHYDRO-2H-PYRAN-2-YL)OXY]-2-BUTEN-1-OL (PREPARATION FOR LAFUTIDINE)
- (Z)-4-tetrahydropyranyloxy-2-butenol
- CIS-4-[(TETRAHYDRO-2H-PYRAN-2-YL)OXY]-2-BUTEN-1-OL
- cis-4-tetrahydropyranyloxy-2-butene-1-ol
- 2-Buten-1-ol,4-[(tetrahydro-2H-pyran-2-yl)oxy]-, (Z)-
- cis-2-Butene-1,4-diolmonotetrahydropyranyl ether
- XHTUEXKSLOJOOC-RQOWECAXSA-N
- AM807224
- SCHEMBL5217416
- AKOS006286466
- (Z)-4-tetrahydro-pyran-2-yloxy-but-2-en-1-ol
- A831394
- CS-0312363
- cis-4-(tetrahydropyran-2-yloxy)but-2-en-1-ol
- (Z)-4-(oxan-2-yloxy)but-2-en-1-ol
- 57323-06-5
- (Z)-4-(2-tetrahydropyranyloxy)-2-buten-1-ol
- cis-2-Butene-1,4-diol monotetrahydropyranyl Ether; (2Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol
- DB-005572
- (Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol
-
- MDL: MFCD08063947
- Piscine à noyau: 1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2/b4-2-
- La clé Inchi: XHTUEXKSLOJOOC-RQOWECAXSA-N
- Sourire: C1CCOC(C1)OC/C=C\CO
Propriétés calculées
- Qualité précise: 172.11000
- Masse isotopique unique: 172.109944368g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 4
- Complexité: 134
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.6
- Surface topologique des pôles: 38.7Ų
Propriétés expérimentales
- Le PSA: 38.69000
- Le LogP: 1.07810
(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM181968-5g |
(Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol |
57323-06-5 | 97% | 5g |
$518 | 2021-08-05 | |
TRC | T295485-10g |
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol |
57323-06-5 | 10g |
$ 1774.00 | 2023-09-06 | ||
Chemenu | CM181968-5g |
(Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol |
57323-06-5 | 97% | 5g |
$*** | 2023-05-30 | |
TRC | T295485-1g |
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol |
57323-06-5 | 1g |
$ 234.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z927459-1g |
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol |
57323-06-5 | 97% | 1g |
¥1,223.10 | 2022-08-31 | |
Alichem | A119001706-5g |
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol |
57323-06-5 | 97% | 5g |
$1709.73 | 2023-09-01 | |
TRC | T295485-1000mg |
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol |
57323-06-5 | 1g |
$234.00 | 2023-05-17 | ||
TRC | T295485-10000mg |
(Z)-4-[(Tetrahydropyranyl)oxy]-2-buten-1-ol |
57323-06-5 | 10g |
$1774.00 | 2023-05-17 | ||
A2B Chem LLC | AI52847-5g |
(Z)-4-(Tetrahydro-2h-pyran-2-yl-oxy)but-2-en-1-ol |
57323-06-5 | 5g |
$580.00 | 2024-04-19 | ||
A2B Chem LLC | AI52847-10g |
(Z)-4-(Tetrahydro-2h-pyran-2-yl-oxy)but-2-en-1-ol |
57323-06-5 | 10g |
$933.00 | 2024-04-19 |
(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol Littérature connexe
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
57323-06-5 ((Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol) Produits connexes
- 4203-49-0(2-Allyloxytetrahydropyran)
- 1935322-74-9(1,9-diazatricyclo6.3.1.0,4,12dodecane)
- 1376219-45-2(2-(1-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid)
- 922112-02-5(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-propylbenzene-1-sulfonamide)
- 917785-86-5(methyl 3-(1H-indol-2-yl)-3-oxopropanoate)
- 331840-00-7(1-benzyl-8-bromo-7-(4-chlorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1105217-29-5(3-(4-methoxyphenyl)-6-4-(4-methylpiperazine-1-carbonyl)piperidin-1-ylpyridazine)
- 1261805-72-4(4-(2-Amino-3-fluorobenzoyl)pyridine)
- 31544-40-8(7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione)
- 1542087-39-7(Cycloheptanol, 1-(2-aminoethyl)-4-methyl-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:57323-06-5)(Z)-4-(Tetrahydropyranyl)oxy-2-buten-1-ol

Pureté:99%
Quantité:1g
Prix ($):155.0